
2-Methylpropyl furan-3-propionate
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Overview
Description
2-Methylpropyl furan-3-propionate is an organic compound belonging to the ester class It is characterized by the presence of a furan ring attached to a propionate group, with a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl furan-3-propionate typically involves the esterification of 3-furanpropanoic acid with 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Furanpropanoic acid+2-MethylpropanolAcid catalyst2-Methylpropyl furan-3-propionate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Esterification
The synthesis of 2-methylpropyl furan-3-propionate likely involves esterification of furan-3-carboxylic acid with 2-methylpropanol (isobutanol). This aligns with methods described for similar esters, such as methyl 3-(2-furyl)propanoate . The reaction typically uses catalytic acid (e.g., H₂SO₄) and involves:
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Mechanism : Protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water.
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Conditions : Refluxing in toluene or under Dean-Stark azeotropic distillation to remove water.
Reagent | Condition | Role |
---|---|---|
H₂SO₄ | Catalytic | Acid catalyst for esterification |
Isobutanol | Excess | Nucleophile |
Protecting Group Strategies
Furan derivatives often require protection during synthesis. For example, vicinal-diol protecting groups (e.g., methylene, benzylidene) are used to stabilize intermediates during multi-step syntheses . While not directly applied to this compound, such strategies could enable selective functionalization.
Acid-Catalyzed Hydrolysis
Furan esters undergo acid-catalyzed hydrolysis to regenerate the carboxylic acid. For example, methyl 3-(2-furyl)propanoate hydrolyzes under acidic conditions to yield 3-(2-furyl)propanoic acid . A similar pathway is expected for this compound:
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Mechanism : Protonation of the ester carbonyl, nucleophilic attack by water, and elimination of the alcohol.
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Conditions : HCl or H₂SO₄ in aqueous methanol.
Nef Reaction
The Nef reaction converts nitroalkanes to carbonyl compounds. While not directly applicable, analogous furan derivatives undergo Nef-like transformations. For instance, nitroalkane intermediates in furan syntheses are treated with base followed by acid to generate carbonyl groups . This suggests potential for functional group interconversion in related systems.
Cyclization and Rearrangement
Furan derivatives often participate in cyclization reactions. Hexahydro-furo[2,3-b]furan-3-ol derivatives are synthesized via intramolecular transacetalization under acidic conditions (e.g., HCl or H₂SO₄) . A similar mechanism could apply to this compound, leading to fused heterocyclic systems.
Biological Activity
Furan-derived carboxylic acids and esters are implicated in biological systems. For example, 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a uremic toxin that inhibits organic acid transporters . While this compound has not been studied directly, its structural similarity suggests potential interactions with enzymes or receptors.
Pharmaceutical and Material Science
Furan esters are precursors for biologically active molecules and polymers. For instance, hydroarylation of furan propenoic acids with arenes produces derivatives with potential therapeutic applications . Analogous transformations of this compound could yield novel compounds for drug discovery or materials science.
Scientific Research Applications
Applications in Materials Science
Plasticizers : One of the primary applications of 2-Methylpropyl furan-3-propionate is as a plasticizer in thermoplastic polymers. Plasticizers are added to enhance the flexibility and workability of plastics. Research indicates that furan derivatives can significantly improve the thermal and mechanical properties of polyvinyl chloride (PVC) and other polymers, making them more suitable for sensitive applications such as food packaging and medical devices .
Property | This compound | Common Plasticizers |
---|---|---|
Compatibility | High | Moderate |
Toxicity | Low | Variable |
Evaporation Rate | Low | High |
Application Areas | Food packaging, medical devices | General plastics |
Food Technology Applications
Flavoring Agent : this compound is recognized as a flavoring agent in the food industry. Its pleasant aroma enhances the sensory attributes of various food products. The compound's safety profile has been evaluated, with findings indicating that it poses minimal health risks when used within established limits .
Case Study : A study conducted on flavor compounds highlighted the effectiveness of this compound in improving the taste profile of baked goods without compromising safety standards .
Pharmacological Research
Recent studies have explored the potential therapeutic applications of this compound. Its structural similarity to other bioactive compounds suggests possible anti-inflammatory and antioxidant properties. Research is ongoing to fully understand its pharmacodynamics and potential uses in drug formulation.
Case Study : In vitro studies demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Environmental Impact and Safety Assessments
The environmental impact of using this compound as a plasticizer has been assessed through various toxicological studies. The compound shows low toxicity levels, making it a favorable alternative to traditional phthalate-based plasticizers which have raised health concerns.
Safety Evaluation : Regulatory bodies have classified this compound as a low-risk substance, with recommendations for further studies on its long-term effects in environmental contexts .
Mechanism of Action
The mechanism of action of 2-Methylpropyl furan-3-propionate largely depends on its interaction with biological targets. In antimicrobial applications, it is believed to disrupt microbial cell membranes, leading to cell lysis. The furan ring can also interact with various enzymes, inhibiting their activity and thus exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Methyl furan-3-propionate
- Butyl furan-3-propionate
Comparison
2-Methylpropyl furan-3-propionate is unique due to its 2-methylpropyl substituent, which imparts distinct physicochemical properties, such as higher boiling point and enhanced hydrophobicity, compared to its analogs like ethyl 3-(furan-2-yl)propionate and methyl furan-3-propionate. These properties make it more suitable for specific applications in the flavor and fragrance industry.
Biological Activity
2-Methylpropyl furan-3-propionate (CAS No. 93963-70-3) is an organic compound classified as an ester, featuring a furan ring linked to a propionate group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Property | Value |
---|---|
Molecular Formula | C11H16O3 |
Molecular Weight | 196.24 g/mol |
IUPAC Name | 2-methylpropyl 3-(furan-3-yl)propanoate |
InChI Key | FDUJDSSSKYHAHB-UHFFFAOYSA-N |
The synthesis of this compound typically involves the esterification of 3-furanpropanoic acid with 2-methylpropanol, catalyzed by acids such as sulfuric acid under reflux conditions. The general reaction can be summarized as follows:
The biological activity of this compound is largely attributed to its interaction with various biological targets. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis. Additionally, the furan ring may inhibit enzyme activity by interacting with active sites, which is critical for its potential therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves:
- Disruption of Cell Membranes : The compound's lipophilicity allows it to integrate into microbial membranes, causing structural integrity loss and subsequent cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promise as an antioxidant. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. The presence of the furan ring enhances its ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Ethyl 3-(furan-2-yl)propionate | Ester | Lower boiling point; less hydrophobic |
Methyl furan-3-propionate | Ester | Similar antimicrobial properties but less potent |
Butyl furan-3-propionate | Ester | Higher hydrophobicity; different solubility |
The unique 2-methylpropyl substituent in this compound contributes to enhanced hydrophobicity and boiling point compared to its analogs, making it particularly suitable for applications in the flavor and fragrance industry as well as in pharmaceuticals.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against common bacterial strains such as E. coli and S. aureus. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
- Oxidative Stress Protection : Another research focused on its antioxidant capabilities using human cell lines exposed to oxidative stress. The findings indicated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls.
Properties
CAS No. |
93963-70-3 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methylpropyl 3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C11H16O3/c1-9(2)7-14-11(12)4-3-10-5-6-13-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
FDUJDSSSKYHAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCC1=COC=C1 |
Origin of Product |
United States |
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